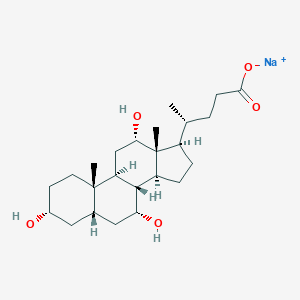

CID 66579015

Beschreibung

Historical Trajectories and Foundational Significance in Detergency Science

Bile salts, including sodium cholate (B1235396), have played a vital role in biological systems for millennia, primarily facilitating the digestion and absorption of dietary fats in the gastrointestinal tract ontosight.aipatsnap.commdpi.comnih.gov. Their natural function as emulsifiers and solubilizers in biological fluids laid the groundwork for understanding their detergent-like properties. Early scientific investigations into the composition of bile, dating back to researchers like Berzelius and Gorup-Besanez, began to elucidate the chemical nature and physiological importance of these compounds mdpi.com. The amphiphilic nature of bile salts, with distinct hydrophobic and hydrophilic regions, allows them to reduce surface tension and self-assemble into aggregates known as micelles above a specific concentration, the critical micelle concentration (CMC) mdpi.comnih.govnih.govmdpi.comnih.govmedcraveonline.com. This intrinsic ability to interact with and solubilize lipids and other hydrophobic molecules transitioned bile salts from biological agents to valuable tools in laboratory science, particularly in the nascent fields of biochemistry and biophysics ontosight.ainbinno.comttuhsc.edu.

Fundamental Role as a Biochemical Research Tool and Probe

Sodium cholate serves as a versatile biochemical tool due to its ability to interact with and modify the structure of biological membranes and proteins. Its primary functions in research include:

Protein Solubilization and Membrane Studies: Sodium cholate is widely employed as a non-denaturing detergent to solubilize membrane proteins, a critical step for their extraction, purification, and structural analysis ontosight.ainbinno.comdojindo.comsigmaaldrich.comsigmaaldrich.comau.dknih.govthermofisher.comnih.gov. It disrupts the lipid bilayer of cell membranes, allowing hydrophobic membrane proteins to be extracted into aqueous solution while often preserving their native structure and function nbinno.comsigmaaldrich.comsigmaaldrich.comnih.govthermofisher.com. This detergent is also integral to the preparation of artificial membrane systems, such as liposomes and lipid nanodiscs, which are used to study protein-lipid interactions and membrane protein function in a controlled environment researchgate.netnih.govresearchgate.netnih.govku.dknih.govresearchgate.net. Studies have quantitatively described the solubilization process, indicating specific detergent-to-lipid ratios involved in membrane disruption and micelle formation researchgate.netosti.gov. For instance, in the solubilization of large unilamellar liposomes, sodium cholate exhibits an effective detergent-to-lipid molar ratio in saturated liposomes (Rsat) of 0.30 and in mixed micelles (Rsol) of 0.9 researchgate.netosti.gov.

Micelle Formation and Aggregation Behavior: The self-assembly of sodium cholate into micelles is a key property studied in biophysical chemistry. The critical micelle concentration (CMC) is a fundamental parameter that dictates when micelle formation begins. Reported CMC values for sodium cholate vary slightly depending on experimental conditions, but are generally in the range of 9-15 mM mdpi.comdojindo.comnih.govsigmaaldrich.comnih.goviaea.orgplos.org. For example, in basic solutions (pH=12), the primary CMC has been reported as 14 ± 1 mM, with evidence of primitive aggregates forming at 7 ± 1 mM and secondary aggregation occurring around 50-60 mM nih.gov. The aggregation number, representing the number of monomers per micelle, can also vary, with values around 16 reported at 60 mM nih.gov. Bile salt micelles, including those of sodium cholate, exhibit unique aggregation behaviors that differ from typical flexible-chain surfactants nih.govnih.gov.

Enzyme Stabilization and Activity Modulation: Sodium cholate can enhance the activity and stability of certain enzymes by protecting them from denaturation and aggregation nbinno.com. It has also been used in studies investigating enzyme-protein interactions, such as the dimerization of bovine cytochrome c oxidase acs.org.

Table 1: Reported Critical Micelle Concentrations (CMC) of Sodium Cholate

| CMC (mM) | Conditions/Notes | Source |

| 9-15 | 20-25°C | sigmaaldrich.com |

| 13 | Pure water, 298.15 K (reported by Roda) | mdpi.com |

| ~13 | 20 mM phosphate (B84403) buffer, pH 7.0 | iaea.org |

| 14 | Aqueous solution | dojindo.com |

| 14 ± 1 | Basic solutions (pH = 12) | nih.gov |

| 7 ± 1 | Primitive aggregate formation in basic solutions | nih.gov |

| 50-60 | Pseudo-CMC for secondary aggregation in basic solutions | nih.gov |

| 6.5-16 | Dependent on method and experimental conditions | plos.org |

| 16 | At 60 mM concentration (aggregation number 16) | nih.gov |

Table 2: Detergent-to-Lipid Ratios in Liposome (B1194612) Solubilization by Sodium Cholate

| Parameter | Value (mol detergent/mol phospholipid) | Notes | Source |

| Rsat (Effective ratio in saturated liposomes) | 0.30 | Quantitative determination of ratios in saturated liposomes during solubilization. | researchgate.netosti.gov |

| Rsol (Ratio in mixed micelles) | 0.9 | Quantitative determination of ratios in mixed phospholipid-detergent micelles formed during solubilization. | researchgate.netosti.gov |

Overarching Research Domains and Scholarly Relevance of Sodium Cholate Investigations

The scholarly relevance of sodium cholate extends across numerous research domains, underscoring its versatility and importance in modern science:

Membrane Biophysics and Structural Biology: Sodium cholate is foundational in studies investigating the structure, dynamics, and function of membrane proteins and lipid bilayers. Its role in forming lipid nanodiscs, which provide a native-like membrane environment for proteins, has revolutionized the study of these challenging targets researchgate.netnih.govku.dknih.gov. Research into protein-lipid interactions, membrane permeabilization, and the mechanisms of detergent-induced membrane disruption heavily relies on sodium cholate as a model agent researchgate.netnih.govresearchgate.netnih.govresearchgate.net.

Biotechnology and Molecular Biology: Its utility in DNA and RNA purification, as well as in protein extraction and expression systems, highlights its importance in fundamental biotechnology applications nbinno.comsigmaaldrich.comsigmaaldrich.com.

Pharmaceutical Sciences and Drug Delivery: Sodium cholate is recognized for its potential as an excipient to enhance the solubility, bioavailability, and stability of poorly soluble drugs ontosight.aipatsnap.comnbinno.comsigmaaldrich.comsigmaaldrich.com. It is utilized in the development of various drug delivery systems, including liposomes and nanoparticles, for improved therapeutic efficacy and targeted delivery researchgate.netresearchgate.nettandfonline.com.

Biochemistry and Enzymology: Beyond protein solubilization, sodium cholate is used to study enzyme mechanisms, stabilize enzymes, and investigate the effects of various substances on biological molecules and cellular processes nbinno.com. Its interaction with specific enzymes, such as cytochrome c oxidase, provides insights into protein conformational changes and assembly acs.org.

Analytical Chemistry: Its properties, particularly its CMC and micelle formation, are relevant in techniques like micellar electrokinetic chromatography (MEKC) for separations and analysis iaea.org.

The ongoing research into sodium cholate's aggregation behavior, its interactions with different lipid compositions, and its synergistic effects with other molecules continues to expand its utility and deepen our understanding of complex biological systems.

List of Compounds Mentioned:

Sodium cholate (NaC)

Cholic acid

Bile acids

Bile salts

Sodium deoxycholate (NaDC)

Sodium taurocholate

Sodium glycocholate

Triton X-100

Octyl glucoside

CHAPS

Sodium dodecyl sulfate (B86663) (SDS)

Lipids

Cholesterol

(R,S)-BNDHP (1,1′-binaphthyl-2,2′ diylhydrogenphosphate)

Amberlite® XAD®-2 beads

Amphipathic molecules

Alkylbenzenes

Polycyclic aromatic compounds

Naphthalene

Anthracene

Toluene

Ethylbenzene

n-Propylbenzene

n-Butylbenzene

n-Pentylbenzene

n-Hexylbenzene

Benzene

Cytochrome c Oxidase (CcO)

Phosphatidylcholine (PC)

1,2-dimyristoyl-sn-glycero-3-phosphatidylcholine (DMPC)

1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC)

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC)

Soybean phosphatidylcholine (SPC)

Cisplatin

Polyethylene oxide-b-polymethacrylic acid

Tween 80

Imipramine

Glycyl glycine (B1666218)

Deoxycholic acid

Choline

Cholate

Cholate anions

Sodium counterions

Eigenschaften

Key on ui mechanism of action |

Bile acids (BAs) are known to regulate BA synthesis and transport by the farnesoid X receptor in the liver (FXR-SHP) and intestine (FXR-Fgf15). However, the relative importance of individual BAs in regulating these processes is not known. Therefore, mice were fed various doses of five individual BAs, including cholic acid (CA), chenodeoxycholic acid (CDCA), deoxoycholic acid (DCA), lithocholic acid (LCA), and ursodeoxycholic acid (UDCA) in their diets at various concentrations for one week to increase the concentration of one BA in the enterohepatic circulation. The mRNA of BA synthesis and transporting genes in liver and ileum were quantified. In the liver, the mRNA of SHP, which is the prototypical target gene of FXR, increased in mice fed all concentrations of BAs. In the ileum, the mRNA of the intestinal FXR target gene Fgf15 was increased at lower doses and to a higher extent by CA and DCA than by CDCA and LCA. Cyp7a1, the rate-limiting enzyme in BA synthesis, was decreased more by CA and DCA than CDCA and LCA. Cyp8b1, the enzyme that 12-hydroxylates BAs and is thus responsible for the synthesis of CA, was decreased much more by CA and DCA than CDCA and LCA. Surprisingly, neither a decrease in the conjugated BA uptake transporter (Ntcp) nor increase in BA efflux transporter (Bsep) was observed by FXR activation, but an increase in the cholesterol efflux transporter (Abcg5/Abcg8) was observed with FXR activation. Thus in conclusion, CA and DCA are more potent FXR activators than CDCA and LCA when fed to mice, and thus they are more effective in decreasing the expression of the rate limiting gene in BA synthesis Cyp7a1 and the 12-hydroxylation of BAs Cyp8b1, and are also more effective in increasing the expression of Abcg5/Abcg8, which is responsible for biliary cholesterol excretion. However, feeding BAs do not alter the mRNA or protein levels of Ntcp or Bsep, suggesting that the uptake or efflux of BAs is not regulated by FXR at physiological and pharmacological concentrations of BAs. Cholic acid is a primary bile acid synthesized from cholesterol in the liver. In bile acid synthesis disorders due to single enzyme defects (SEDs) in the biosynthetic pathway, and in peroxisomal disorders (PDs) including Zellweger spectrum disorders, deficiency of primary bile acids leads to unregulated accumulation of intermediate bile acids and cholestasis. Bile acids facilitate fat digestion and absorption by forming mixed micelles, and facilitate absorption of fat-soluble vitamins in the intestine. Endogenous bile acids including cholic acid enhance bile flow and provide the physiologic feedback inhibition of bile acid synthesis. The mechanism of action of cholic acid has not been fully established; however, it is known that cholic acid and its conjugates are endogenous ligands of the nuclear receptor, farnesoid X receptor (FXR). FXR regulates enzymes and transporters that are involved in bile acid synthesis and in the enterohepatic circulation to maintain bile acid homeostasis under normal physiologic conditions. |

|---|---|

CAS-Nummer |

361-09-1 |

Molekularformel |

C24H40NaO5 |

Molekulargewicht |

431.6 g/mol |

IUPAC-Name |

sodium (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;/m1./s1 |

InChI-Schlüssel |

RPJNFKZIEIBKET-TUJRSCDTSA-N |

Verunreinigungen |

... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate. |

Isomerische SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na] |

Kanonische SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Aussehen |

Powder |

Color/Form |

Plates from dilute acetic acid Crystals |

melting_point |

198 °C (anhydrous) Crystals from alcohol + water. MP: 155-156 °C /Cholic acid methyl ester/ Crystals from ethyl acetate + petroleum ether. MP: 162-163 °C /Cholic acid ethyl ester/ 197 - 201 °C |

Andere CAS-Nummern |

361-09-1 |

Physikalische Beschreibung |

Solid; [HSDB] White powder; [MSDSonline] Solid |

Piktogramme |

Irritant |

Löslichkeit |

In water, 175 mg/L at 20 °C In water, 0.28 g/L at 15 °C In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform Soluble in glacial acetic acid; practically insoluble in benzene 0.175 mg/mL |

Synonyme |

Cholate, Sodium Choleate, Sodium Sodium Cholate Sodium Choleate |

Herkunft des Produkts |

United States |

Mechanisms of Molecular Self Assembly and Advanced Aggregation Theory

Micellar Formation and Critical Aggregation Phenomena

The aggregation of sodium cholate (B1235396) is not a single-step event but a sequential process that is highly dependent on concentration. rsc.orgderpharmachemica.com In aqueous environments, these molecules arrange themselves to minimize the exposure of their hydrophobic steroid faces to water, a process primarily driven by hydrophobic interactions. derpharmachemica.comdovepress.com

The self-assembly of sodium cholate begins with the formation of small primary aggregates at a specific concentration known as the critical micelle concentration (CMC). derpharmachemica.comnih.gov These primary aggregates are formed through the association of the hydrophobic β-sides of the steroid skeletons. researchgate.net Research suggests that these initial structures are quite small, with aggregation numbers typically ranging from 2 to 10 monomers. plos.orglifescienceglobal.com Some studies describe these primary micelles as dimers at concentrations near the CMC. researchgate.netresearchgate.net For instance, at a pH of 12, a "primitive" aggregate has been observed to form at approximately 7 mM, with a primary CMC occurring around 14 mM. nih.govnih.gov

As the concentration of sodium cholate increases further, these primary aggregates undergo a secondary aggregation process. derpharmachemica.comnih.gov This next step involves the association of the primary micelles, driven by further hydrophobic interactions between their outer surfaces, to form larger, more complex structures. researchgate.netrsc.org This secondary aggregation is observed at concentrations in the range of 50-60 mM. nih.govnih.gov The aggregation number, which represents the average number of monomers in a micelle, increases with the total concentration of the cholate. For example, at a concentration of 60 mM, the aggregation number has been reported to be 16. nih.gov This stepwise aggregation model, involving both primary and secondary states, is a key feature of sodium cholate's behavior in solution. derpharmachemica.com

The delicate balance governing the formation and stability of sodium cholate aggregates is significantly influenced by the physicochemical properties of the solution, including pH, ionic strength, and temperature. researchgate.net

The pH of the aqueous medium is a critical determinant of sodium cholate's aggregation. The carboxyl group of the molecule has a pKa that dictates its ionization state. At pH levels below its pKa, the carboxyl group is protonated, rendering the molecule as the less soluble cholic acid, which can lead to the formation of large, undefined aggregates. ucl.ac.uk Conversely, at higher pH values, the carboxyl group is ionized, and the resulting electrostatic repulsion between the negatively charged headgroups of the cholate anions plays a significant role in micellar structure. mdpi.com Studies conducted at a high pH of 12 demonstrate clear primary and secondary aggregation phenomena. nih.govnih.gov The ionization state directly affects the repulsive forces, thereby influencing the CMC and the size and shape of the resulting micelles. ucl.ac.uk

The presence and nature of counterions in the solution have a profound impact on micelle formation. Counterions, such as sodium (Na+), can shield the electrostatic repulsion between the negatively charged carboxylate headgroups of the cholate molecules. plos.orgmdpi.com This shielding effect reduces the repulsion, thereby promoting aggregation at lower concentrations and leading to a decrease in the CMC. acs.org The addition of salts like NaCl has been shown to decrease the CMC. mdpi.com

The identity of the counterion is also crucial. Divalent cations, for example, are generally more effective at neutralizing the charge on the micellar surface than monovalent cations at equivalent concentrations, which can lead to more significant changes in aggregation behavior. acs.org However, some studies using conductivity measurements suggest that for sodium cholate, the binding of the sodium counterion to the micelle is relatively low, and the negative charges are not significantly neutralized by the oppositely charged ion. plos.orgmdpi.com This indicates that the total negative charge of the micelle remains largely free. mdpi.com

Temperature exerts a complex influence on the self-assembly of sodium cholate. The CMC of sodium cholate exhibits a weak temperature dependence, with a minimum observed around room temperature (303 K or 30°C). researchgate.netacs.org Above this temperature, the CMC tends to increase. plos.orgresearchgate.net This behavior is attributed to the hydrophobic effect. researchgate.net

Temperature can also trigger structural transitions in the aggregates. core.ac.uk For instance, in mixed systems with phospholipids (B1166683), heating can induce a reversible transformation from discoidal mixed micelles to lamellar structures. core.ac.uk This transition is often initiated by the melting of phospholipid acyl chains. core.ac.uk For sodium cholate alone, aggregation numbers have been observed to fluctuate with temperature; one study reported an aggregation number of 17 at 298.2 K (25°C) and 12 at 313.2 K (40°C) for a 60 mM solution. researchgate.netnih.gov Furthermore, an increase in temperature has been shown to result in a narrowed coexistence region of micelles and vesicles in certain mixed systems, favoring the vesicle phase. nih.govacs.org In some cases, temperature increases can lead to increased mechanical strength in hydrogels formed by cholate derivatives, attributed to the growth of self-assembled nanostructures. pku.edu.cn

Influence of Solvent Conditions and Ionic Environments on Micellization Equilibrium

Supramolecular Architectures Beyond Spherical Micelles

While the initial self-assembly of sodium cholate leads to small, often non-spherical primary micelles, under specific conditions, it can form a variety of more complex supramolecular structures. rsc.org The unique, rigid, and facially amphiphilic nature of the cholate molecule allows for arrangements that are not accessible to typical flexible-chain surfactants. plos.org

The interaction of sodium cholate with other molecules or specific environmental triggers can lead to the formation of advanced architectures. For example, the presence of metal ions can drive the hierarchical self-assembly into one-dimensional nanohelices. pku.edu.cn Specifically, multivalent metal ions like calcium can coordinate with the carboxylate groups of cholate molecules, linking them together to form well-defined, right-handed helical nanoribbons. pku.edu.cn

Furthermore, derivatives of sodium cholate have been engineered to form tubular structures. One such derivative forms tubules with a diameter of about 450 nm and lengths up to 7 μm when heated above 40°C. rsc.org The formation of these tubules can be a kinetic process, triggered by temperature changes, that begins with the aggregation of smaller fibrils and their subsequent reorientation and ordering into the final tubule structure. researchgate.net In mixtures with other surfactants, such as Brij 30, sodium cholate can participate in the formation of wormlike micelles or planar lamellar structures, driven by a reduction in steric repulsion and strong hydrophobic interactions. acs.org These findings demonstrate that the self-assembly of sodium cholate is not limited to simple micellar aggregates but extends to a rich variety of ordered supramolecular structures with potential applications in materials science. pku.edu.cnrsc.org

Formation Dynamics and Structural Characterization of Rod-like Aggregates and Fibrils

The self-assembly of sodium cholate and its derivatives can lead to a variety of elongated morphologies, including rod-like aggregates and fibrils. researchgate.netlu.se At higher concentrations, primary micellar aggregates of bile salts can agglomerate to form secondary aggregates with an extended, rod-like morphology. researchgate.net The aggregation process is progressive, lacking a sharply defined critical micelle concentration (CMC) and instead occurring over a wide concentration range. lu.se

In some systems, fibrillar structures are observed as key intermediates or final products of self-assembly. For instance, studies on derivatives of sodium cholate show that fibrils with a specific helical arrangement can be present at room temperature. researchgate.netrsc.org These fibrils can then act as precursors, aggregating to form more complex structures. researchgate.netrsc.org The formation of these elongated aggregates is influenced by factors such as concentration, temperature, and pH. lu.se

Furthermore, sodium cholate in its micellar form has been shown to influence the fibril formation of other molecules, such as proteins. It can cause structural changes in proteins like bovine serum albumin (BSA), inhibiting the formation of amyloid-like fibrils by increasing the α-helical content and decreasing β-sheet structures. bio-conferences.org In other complex systems, the disruption of spherical aggregates by sodium cholate can lead to the formation of rod-like fibrillar structures. nih.gov The structural characterization of these aggregates often employs techniques like Fourier-transform infrared (FTIR) spectroscopy to determine secondary structures (α-helices and β-sheets) and transmission electron microscopy (TEM) to visualize their morphology. bio-conferences.orgbiorxiv.orgnih.gov

Investigation of Supramolecular Tubule Morphologies and Kinetic Studies of Their Formation

Beyond simple aggregates, sodium cholate and particularly its derivatives are known to form complex, hollow, tubular nano- and microstructures. mdpi.com These supramolecular tubules can have diameters ranging from a few nanometers to half a micron. mdpi.com The formation of these tubules is a dynamic process, often triggered by external stimuli such as changes in temperature or pH. researchgate.netmdpi.com

Kinetic studies on a thermoresponsive derivative of sodium cholate, Na-tbutPhC, have provided detailed insights into the tubule formation mechanism. researchgate.netrsc.orgrsc.org In this system, tubule formation is triggered by raising the temperature above a critical value of 34–36 °C. researchgate.netrsc.orgrsc.org The process begins with the aggregation of pre-existing fibrils, which is accompanied by a reorientation of the surfactant molecules. researchgate.netrsc.org This initial step leads to the formation of short, disordered tubules. researchgate.net Over time, a slower transformation occurs, involving an adjustment of the molecular packing to form well-defined, elongated tubules with ordered walls. researchgate.netrsc.org

Several analytical techniques are used to monitor these kinetics and characterize the resulting structures:

Static Light Scattering (SLS) and Circular Dichroism (CD) are used to follow the initial aggregation and molecular reorientation. researchgate.netrsc.org

Transmission Electron Microscopy (TEM) and Optical Microscopy visualize the morphological evolution from fibrils to short tubules and their subsequent elongation. researchgate.netrsc.org

Small-Angle X-ray Scattering (SAXS) provides information on the ordering of the tubule walls into well-spaced layers. researchgate.netrsc.org

The ability to form tubules is sensitive to the specific chemical structure of the cholate derivative, including the position of substituents on the steroid ring. mdpi.com

| Parameter | Observation in Sodium Cholate Derivative (Na-tbutPhC) Tubule Formation | Technique |

| Trigger | Temperature increase above 34–36 °C. researchgate.netrsc.org | - |

| Precursor Structure | Fibrils with a clockwise molecular arrangement. researchgate.netrsc.org | Circular Dichroism (CD) |

| Initial Formation Step | Aggregation of fibrils and molecular reorientation. researchgate.netrsc.org | Static Light Scattering (SLS), CD |

| Intermediate Structure | Short, disordered tubules. researchgate.net | Transmission Electron Microscopy (TEM) |

| Final Structure | Elongated, well-defined tubules with layered walls. researchgate.netrsc.org | TEM, Small-Angle X-ray Scattering (SAXS) |

Creation and Analysis of Metal-Cholate Hydrogels and Self-Assembled Nanofiber Scaffolds

Aqueous solutions of sodium cholate can form hydrogels in the presence of various metal ions. rsc.orgresearchgate.net This gelation process involves the metal ions holding the cholate molecules together, facilitating the self-assembly of a three-dimensional fibrillar network that entraps water. researchgate.net The removal of the metal ion, for example through complexation with ammonia, leads to the collapse of the network and the breakdown of the gel. researchgate.net

A variety of metal ions have been shown to induce hydrogel formation with sodium cholate, with the morphology of the resulting nanoscale structures being dependent on the specific metal used. rsc.org

| Metal Ion | Gel Formation Observation | Nanostructure Morphology |

| Ca²⁺ | Forms hydrogel, may require gentle heating. researchgate.netrsc.orgresearchgate.net | Helical nanofibers. rsc.org |

| Cu²⁺ | Forms hydrogel. rsc.orgresearchgate.net | Helical/twisted fibers. rsc.org |

| Co²⁺ | Forms hydrogel. rsc.orgresearchgate.net | Helical/twisted fibers. rsc.org |

| Zn²⁺ | Forms hydrogel. rsc.orgresearchgate.net | Tubular and entangled fibers. rsc.org |

| Cd²⁺ | Forms hydrogel. rsc.orgresearchgate.net | Tubular and entangled fibers. rsc.org |

| Hg²⁺ | Forms hydrogel. rsc.orgresearchgate.net | Not specified. |

| Ag⁺ | Forms hydrogel. rsc.orgresearchgate.net | Not specified. |

| La³⁺ | Forms hydrogel at low concentrations (0.04 wt%). rsc.org | Hollow nanotubes at 4°C, right-handed nanohelices at 15°C. rsc.org |

Morphological studies of the dried gels (xerogels) using electron microscopy reveal the presence of helical or tubular nanofibers. rsc.orgrsc.org The pH of the solution plays a critical role in the gelation process; the addition of Lewis acidic metal salts can lower the pH, which in turn affects the hydrogen bonding environment and promotes aggregation and gelation. researchgate.netrsc.org

These metal-cholate hydrogels serve as versatile supramolecular scaffolds. rsc.org The rigid, nanofibrous framework can be used as a template to synthesize hybrid materials. For example, gold (AuNPs) and silver (AgNPs) nanoparticles have been successfully synthesized within a calcium cholate hydrogel. rsc.orgresearchgate.net Similarly, doping the hydrogel with transition metal salts allows for the in-situ synthesis of metal sulfide (B99878) nano-architectures while keeping the hydrogel network intact. rsc.orgrsc.org This highlights the potential of self-assembled cholate systems in the fabrication of advanced functional materials. acs.orgplos.orgnih.gov

Theoretical Models and Simulation Approaches for Sodium Cholate Aggregation

The aggregation of sodium cholate is often described by a stepwise or hierarchical model, which is supported by both experimental data and theoretical simulations. bio-conferences.orgnih.govresearchgate.net This model posits that monomers first form primary aggregates (or micelles), which then assemble into larger secondary structures. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to probe this process, identifying multiple, sequential aggregation stages. Studies have observed a "primitive" aggregate forming at concentrations as low as 7 mM, with a primary critical micelle concentration (cmc) around 14 mM. nih.gov Further secondary aggregation occurs at higher concentrations, in the range of 50-60 mM. nih.gov

Molecular dynamics (MD) simulations have become a powerful tool for investigating the molecular-level details of sodium cholate aggregation. plos.orgnih.gov These computational approaches can model the spontaneous self-assembly of bile salt molecules in aqueous solution. nih.govplos.org

Key findings from simulation studies include:

Hierarchical Process : Simulations confirm that aggregation is a hierarchical process, with the kinetics depending on molecular features like the number of hydroxyl groups. researchgate.net

Driving Forces : The primary driving force for aggregation is the hydrophobic interactions between the steroid rings of the cholate molecules. plos.orgresearchgate.netplos.org

Aggregate Structure : The resulting micelles are often deformed spheres or ellipsoids with a hydrophobic core. researchgate.net

Coarse-Grained (CG) MD : To study larger systems over longer timescales (up to 10 microseconds), coarse-grained models like the Martini force field are employed. plos.orgnih.gov These simulations have successfully modeled the spontaneous aggregation of sodium cholate and its mixture with other surfactants, identifying key steps in micelle formation and predicting aggregate size and shape. plos.orgnih.gov For instance, in a mixed system with sodium dodecylsulphate (SDS), simulations showed that a stable SDS core forms first, which then grows and incorporates cholate molecules. plos.orgnih.gov

These theoretical and simulation-based approaches provide semi-quantitative agreement with experimental results and offer crucial insights into the key steps, structural characteristics, and driving forces of sodium cholate's complex aggregation behavior. plos.orgnih.gov

Interactions with Biological Macromolecules and Biomimetic Systems

Solubilization and Reconstitution Paradigms for Membrane Proteins

The study of membrane proteins, which are integral to numerous cellular processes, is often hindered by their hydrophobic nature and insolubility in aqueous solutions. Sodium cholate (B1235396) is a widely used detergent for the extraction and purification of these proteins from their native lipid environment.

Mechanistic Studies of Lipid Bilayer Disruption and Protein Extraction

The solubilization of membrane proteins by sodium cholate is a multi-step process that begins with the partitioning of cholate monomers into the lipid bilayer. As the concentration of sodium cholate increases, it disrupts the membrane integrity, leading to the formation of mixed micelles containing lipids, proteins, and detergent molecules. mdpi.comsigmaaldrich.com This process effectively extracts the membrane protein from its native environment, rendering it soluble in an aqueous buffer.

The efficiency of solubilization depends on various factors, including the concentration of sodium cholate, the specific protein, and the lipid composition of the membrane. For instance, a 1% sodium cholate solution was found to solubilize approximately 95% of Ferredoxin-NADP(+) reductase (FdR), a peripherally associated membrane protein. nih.gov In contrast, the same concentration was less effective for integral membrane proteins like cytochrome P450s, highlighting the influence of the protein's association with the membrane. nih.gov In some cases, sodium cholate is used in combination with other detergents, such as dodecyl maltoside (DDM), to enhance the solubilization of particularly challenging membrane proteins like MsbA. researchgate.net

| Protein | Sodium Cholate Concentration | Solubilization Efficiency | Source |

|---|---|---|---|

| Ferredoxin-NADP(+) reductase (FdR) | 1% | ~95% | nih.gov |

| Cytochrome P450 27A1 (CYP27A1) | 1% | ~35% | nih.gov |

| Cytochrome P450 46A1 (CYP46A1) | 1% | Not solubilized | nih.gov |

| Polygalacturonic acid synthase | 1% (with additives) | 1.6-fold enhancement | nih.gov |

| Chromaffin granule membrane proteins | 1.3% (w/v) | 93% | dovepress.com |

Impact on Membrane Protein Folding Trajectories and Conformational Stability in Detergent Environments

While essential for solubilization, the presence of sodium cholate can significantly impact the structure and stability of membrane proteins. The detergent-rich environment of the mixed micelle is a stark departure from the native lipid bilayer, which can lead to conformational changes.

Circular dichroism (CD) spectroscopy is a powerful technique to monitor changes in the secondary structure of proteins. Studies on the putative fusion peptide of Hepatitis B virus showed that increasing concentrations of sodium cholate (5-20 mM) influenced its CD spectrum, indicating structural alterations. umh.es For the β1-adrenergic receptor, sodium cholate was found to induce dimerization, with a dissociation constant (K D) of approximately 35 ± 6 mM. nih.gov Conversely, for bovine cytochrome c oxidase, sodium cholate promotes the formation of dimers, which in turn increases the kinetic stability of the complex. nih.gov The removal of the cork domain from the ferrichrome receptor FhuA resulted in a decrease in the stability of its β-sheet secondary structure, as observed through CD spectroscopy in the presence of sodium cholate. nih.gov

| Protein | Sodium Cholate Concentration | Observed Effect | Technique | Source |

|---|---|---|---|---|

| Hepatitis B Virus Fusion Peptide | 5-20 mM | Alteration of CD spectrum | Circular Dichroism | umh.es |

| β1-Adrenergic Receptor | ~35 mM (K D) | Induces dimerization | DEER Spectroscopy | nih.gov |

| Bovine Cytochrome c Oxidase | Not specified | Promotes dimerization and increases kinetic stability | Differential Scanning Calorimetry, CD | nih.gov |

| Ferrichrome Receptor FhuA (Δ5-160) | 0.2% | Decreased stability of β-sheet structure | Circular Dichroism | nih.gov |

| Myoglobin (B1173299) (denatured by SDS) | Increasing concentrations | Restoration of secondary and tertiary structure | Circular Dichroism | jst.go.jp |

Modulation of Enzyme Activity and Conformational Integrity

The influence of sodium cholate extends beyond membrane proteins to soluble enzymes, where it can modulate both their catalytic activity and structural integrity.

Effects on Enzyme Kinetic Parameters and Substrate Binding Dynamics

Sodium cholate can alter the kinetic parameters of enzymes, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). For rabbit muscle phosphorylase b, sodium cholate at millimolar concentrations can induce activity even in the absence of the allosteric activator AMP. nih.gov In the presence of 5 mM sodium cholate, the Kₐ for AMP was lowered fivefold, indicating a significant increase in the enzyme's affinity for its activator. nih.gov In the case of cholesterol oxidase from Streptomyces, dichlorophenol isomers, acting as inhibitors, were used to increase the Kₘ value in the presence of cholate-containing reagents, thereby improving the linearity of the kinetic assay. mahidol.ac.th

| Enzyme | Sodium Cholate Concentration | Effect on Kₘ/Kₐ | Effect on Vₘₐₓ | Source |

|---|---|---|---|---|

| Rabbit Muscle Phosphorylase b | 5 mM | Lowered Kₐ for AMP fivefold | Induces activity (24% of 1 mM AMP) | nih.gov |

| Cholesterol Oxidase (Streptomyces) | Present in reagent | Kₘ increased by dichlorophenol inhibitors | Not specified | mahidol.ac.th |

Structural Perturbations and Stabilization of Enzyme Architectures by Sodium Cholate

The interaction of sodium cholate with enzymes can lead to significant structural changes. For rat pancreatic cholesterol esterase, sodium cholate concentrations of 70-100 nM induced a decrease in the negative mean residue ellipticity (MRE) values, suggesting a conformational change. nih.gov Higher concentrations (>1 µM) under assay conditions led to an initial increase in negative MRE values, which was interpreted as being induced by substrate binding. nih.gov In the case of myoglobin denatured by sodium dodecyl sulfate (B86663) (SDS), the addition of sodium cholate was shown to restore both the secondary and tertiary structures of the protein. jst.go.jp This is attributed to the ability of cholate anions to strip the denaturing DS- ions from the protein, allowing it to refold. jst.go.jp

Investigations of Lipid and Phospholipid Bilayer Interactions

As a biomimetic system, lipid and phospholipid bilayers provide a simplified model to study the interactions of molecules like sodium cholate with cell membranes. These studies have revealed the mechanisms by which sodium cholate disrupts and solubilizes lipid assemblies.

The interaction of sodium cholate with liposomes, which are spherical vesicles composed of a lipid bilayer, is characterized by a three-stage model. core.ac.uk Initially, cholate monomers insert into the bilayer until saturation. This is followed by the formation of mixed micelles, and finally, the complete solubilization of the liposomes into these mixed micelles. core.ac.uk The effective detergent-to-lipid molar ratio in saturated liposomes (R_Sat) for sodium cholate is approximately 0.30. nih.gov

The presence of sodium cholate can also influence the size and turbidity of liposome (B1194612) suspensions. Studies on liposomes made from soybean phospholipids (B1166683) showed that the addition of sodium cholate initially caused a slight increase in diameter and turbidity, followed by a rapid decrease as the vesicles were solubilized. bjmu.edu.cn The concentration of sodium cholate required for the solubilization of phospholipid vesicles was found to increase in the presence of curcumin (B1669340), suggesting that the bound curcumin stabilizes the vesicle structure. nih.govacs.org

| Lipid System | Sodium Cholate Concentration | Observed Effect | Technique | Source |

|---|---|---|---|---|

| Large unilamellar liposomes | R_Sat ≈ 0.30 (molar ratio) | Saturation of liposomes before micelle formation | Turbidity, 31P NMR | nih.gov |

| Soybean phospholipid liposomes | Increasing concentrations | Initial increase, then decrease in diameter and turbidity | Visible Spectrometry, Diameter Measurement | bjmu.edu.cn |

| Phospholipid vesicles with curcumin | Increasing concentrations | Increased concentration required for solubilization | Turbidity Measurement | nih.govacs.org |

| DMPC/DMPG vesicles | Not specified | Breakdown of vesicles | UV/VIS Spectroscopy | yok.gov.tr |

| Phospholipid/cholate mixed systems | Varying concentrations | Formation of mixed vesicles and micelles | Turbidity, Fluorescence Anisotropy | nih.govacs.org |

Formation and Characterization of Mixed Micelles and Vesicular Systems in Model Membranes

Sodium cholate's interaction with phospholipid membranes is a complex process that leads to the formation of various aggregate structures, including mixed micelles and vesicles. nih.govacs.orgresearchgate.net The transformation from vesicles to micelles is dependent on the concentration of sodium cholate relative to the phospholipid. nih.govacs.org

Initially, at low concentrations, sodium cholate monomers incorporate into the phospholipid bilayer of vesicles. nih.gov This incorporation leads to the formation of mixed vesicles. As the concentration of sodium cholate increases, it induces fluctuations in the bilayer, leading to changes in vesicle shape and eventually the formation of pores. nih.gov Further increases in sodium cholate concentration promote the detachment of these protrusions as mixed micelles, leading to the complete solubilization of the vesicles into mixed thread-like micelles. nih.gov The size of the initial vesicles influences this process, with smaller vesicles requiring less sodium cholate for complete solubilization due to their higher bilayer curvature. nih.gov

The structure of these mixed aggregates has been characterized using various techniques, including light scattering and transmission electron microscopy. nih.govacs.org Studies on phosphatidylcholine-cholate mixtures have shown that the vesicle-to-micelle transformation involves both an increase and decrease in the average aggregate size as cholate concentration is varied. nih.gov Molecular dynamics simulations of mixed micelles composed of cholate and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) have revealed that the micelles are slightly ellipsoidal, with the shape depending on the POPC/cholate ratio. iyte.edu.tr

Mixed micellar systems of sodium cholate with other surfactants, such as sodium dodecyl sulfate (SDS), have also been investigated. These studies show a synergistic effect between the two surfactants, leading to the formation of mixed micelles with properties distinct from the individual components. plos.orgresearchgate.net

Table 1: Key Stages in the Interaction of Sodium Cholate with Phospholipid Vesicles

| Stage | Sodium Cholate Concentration | Predominant Structures | Key Processes |

| I | Low | Mixed Vesicles | Incorporation of cholate monomers into the phospholipid bilayer. nih.gov |

| II | Intermediate | Mixed Vesicles and Mixed Micelles | Bilayer fluctuations, pore formation, and detachment of micellar protrusions. nih.gov |

| III | High | Mixed Micelles | Complete solubilization of vesicles into mixed micelles. nih.govnih.gov |

Alterations in Membrane Permeability and Fluidity in Experimental Setups

Sodium cholate, as a surfactant, can significantly alter the permeability and fluidity of biological and model membranes. nih.govoup.com Its ability to insert into the lipid bilayer disrupts the membrane's integrity, leading to an increase in permeability. nih.gov This effect is concentration-dependent. At sub-solubilizing concentrations, sodium cholate can increase the permeability of vesicles to small molecules and ions without causing complete membrane disruption. nih.govacs.org For instance, it has been shown to facilitate the uptake of nucleotides like ADP into phospholipid vesicles. acs.org

Studies using porcine jejunal mucosal explants have demonstrated that sodium cholate increases the permeability of the epithelium through both paracellular (between cells) and transcellular (across cells) pathways. nih.gov Electron microscopy revealed that sodium cholate disrupts the microvilli of the brush border and causes the release of vesicle-like debris. nih.gov

The effect of sodium cholate on membrane fluidity is also a critical aspect of its interaction. An increase in the concentration of bile salts like cholate can lead to an increase in membrane fluidity. nih.gov However, some studies suggest a more complex relationship. For example, a study on microvillus membrane vesicles indicated that sodium cholate preferentially extracts "non-raft" domains of the lipid bilayer, which can lead to a decrease in the fluidity of the remaining membrane. nih.gov The presence of other membrane components, such as cholesterol, can also modulate the effects of sodium cholate on membrane properties. oup.com Cholesterol is known to decrease membrane fluidity, which can counteract the fluidizing effect of surfactants. oup.comuvigo.es

Table 2: Effects of Sodium Cholate on Membrane Properties

| Property | Effect of Sodium Cholate | Mechanism | References |

| Permeability | Increased | Disruption of lipid bilayer integrity, pore formation. | nih.govnih.govacs.org |

| Fluidity | Generally Increased | Insertion of amphiphilic cholate molecules into the bilayer. | nih.gov |

| Fluidity (specific domains) | Potentially Decreased | Preferential extraction of non-raft domains. | nih.gov |

Interaction with Nucleic Acids in Biochemical Applications

Methodological Enhancements in DNA and RNA Isolation and Purification

Sodium cholate is utilized in various biochemical protocols, including the isolation and purification of DNA and RNA. nbinno.comslideshare.net Its detergent properties are key to its function in these methods. During nucleic acid extraction, a crucial first step is the lysis of cells to release their contents, including DNA and RNA. slideshare.net Detergents like sodium dodecyl sulfate (SDS) are commonly used to solubilize cell membranes. slideshare.netunits.it While SDS is more prevalent, other detergents, including sodium cholate, can also facilitate this process by disrupting the lipid bilayer of the cell and nuclear membranes. nbinno.com

Following cell lysis, proteins and other cellular debris need to be removed. This is often achieved through methods like phenol-chloroform extraction, where proteins are denatured and separated into an organic phase, leaving the nucleic acids in the aqueous phase. units.itthermofisher.com The efficiency of this separation can be influenced by the components of the lysis buffer. The use of detergents helps to effectively solubilize membrane proteins, ensuring their removal from the nucleic acid sample. thermofisher.com

While specific protocols extensively detailing the use of sodium cholate over other detergents are less common in standard literature, its properties as a biological detergent make it a viable component in lysis buffers for nucleic acid extraction. nbinno.comontosight.ai The choice of detergent can depend on the specific cell or tissue type and the downstream applications of the extracted nucleic acids. thermofisher.com

Mechanistic Insights into Facilitated Nucleic Acid Uptake and Gene Transfer in Cell Culture Models

Sodium cholate has been investigated for its potential to enhance the delivery of nucleic acids into cells for applications like gene therapy. nbinno.comnih.gov The primary barrier to nucleic acid delivery is the cell membrane, which is generally impermeable to large, negatively charged molecules like DNA and RNA. thno.org

Sodium cholate can facilitate nucleic acid uptake through its membrane-perturbing effects. nbinno.com By transiently increasing the permeability of the cell membrane, it can allow for the entry of nucleic acids into the cytoplasm. acs.org This mechanism is similar to its general effect on membrane permeability discussed earlier.

Furthermore, sodium cholate is used in the formulation of delivery systems for nucleic acids, such as liposomes and nanoparticles. nih.govconicet.gov.arresearchgate.net In one approach, DNA is condensed with a cationic peptide conjugated to a lipid in the presence of sodium cholate. The cholate attenuates the strong electrostatic interactions, allowing for the formation of stable, compacted DNA complexes. nih.gov Subsequent removal of the cholate allows for the association of the complex with phospholipids, forming a lipoplex that can efficiently deliver the DNA into cells. nih.gov Studies have shown that such complexes can lead to effective gene expression in cell culture models. nih.gov

The incorporation of sodium cholate as an "edge activator" in liposomal formulations can create ultradeformable vesicles. dovepress.comnih.gov These flexible vesicles are thought to enhance the delivery of their cargo, including siRNA, across cellular barriers. nih.gov

Binding and Association Studies with Other Biological Species (e.g., Serum Albumin, Carbon Nanotubes)

Sodium cholate's interactions are not limited to lipids and nucleic acids; it also binds to other important biological and synthetic molecules.

Serum Albumin: Sodium cholate interacts with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). bio-conferences.orgnih.govresearchgate.netacs.org This interaction is primarily driven by hydrophobic forces. researchgate.netacs.org Studies using fluorescence spectroscopy have shown that sodium cholate can bind to the hydrophobic pockets of these proteins. bio-conferences.orgresearchgate.net The binding of sodium cholate can influence the protein's structure and stability. For instance, it has been shown to stabilize BSA against thermal denaturation and inhibit the formation of amyloid fibrils. bio-conferences.org In the presence of other surfactants like SDS, the binding of sodium cholate to BSA can be cooperative. epagri.sc.gov.br The binding of cholate to albumin reduces the effective concentration of free cholate in a system, a factor that must be considered in studies involving both components. nih.gov

Carbon Nanotubes: Sodium cholate is an effective surfactant for dispersing carbon nanotubes (CNTs) in aqueous solutions. researchgate.netmdpi.comresearchgate.net Its rigid, amphiphilic structure allows it to adsorb onto the surface of CNTs, preventing their aggregation. mdpi.comresearchgate.net The interaction is believed to involve both hydrophobic interactions and π-π stacking between the cholate molecule and the CNT surface. researchgate.netmdpi.com The quality of the dispersion is crucial for the application of CNTs in various fields. Research has shown that the surface properties of the CNTs, such as the degree of oxidation, can affect the efficiency of sodium cholate as a dispersant. researchgate.netmdpi.com Furthermore, sodium cholate has been shown to exhibit selectivity in its interaction with different types of single-walled carbon nanotubes (SWCNTs), preferentially interacting with those having larger chiral angles. cas.cn

Advanced Methodologies and Analytical Techniques in Sodium Cholate Research

Spectroscopic Characterization of Sodium Cholate (B1235396) Systems

Spectroscopic methods are vital for understanding the electronic, vibrational, and photophysical properties of sodium cholate and its interactions within various environments.

Fluorescence spectroscopy, often employing probe molecules like pyrene (B120774), is a sensitive technique for detecting micelle formation and characterizing the microenvironment within these aggregates. Changes in the fluorescence emission spectrum of pyrene, particularly the ratio of the first to third vibronic peaks (I1/I3), are directly correlated with the polarity of the surrounding medium. As sodium cholate concentration increases, pyrene fluorescence spectra reveal distinct changes indicative of micelle formation and the subsequent partitioning of the probe into the hydrophobic core of the micelles.

Research has established critical micelle concentrations (CMCs) for sodium cholate using fluorescence spectroscopy. For instance, in basic solutions (pH 12), the primary CMC of sodium cholate has been determined to be approximately 14 ± 1 mM nih.govacs.orgnih.gov. Furthermore, studies indicate the formation of primitive aggregates at lower concentrations, around 7 ± 1 mM nih.govacs.orgnih.gov. Fluorescence studies also demonstrate that other bile salts, such as sodium deoxycholate, have lower CMCs (e.g., 6 mM at room temperature) compared to sodium cholate researchgate.net. The presence of other molecules, such as fluorescent agents or bioactive peptides, can influence the micellization process, leading to altered CMC values and changes in the fluorescence signals, providing insights into hydrophobic/hydrophilic interactions researchgate.netnih.gov.

Table 4.1.1: Critical Micelle Concentrations (CMCs) of Sodium Cholate

| Technique | Solution Conditions | Reported CMC (mM) | Reference |

| Fluorescence | Basic (pH 12) | 14 ± 1 | nih.govacs.orgnih.gov |

| Fluorescence | Room temperature | ~16 | researchgate.net |

| Conductivity/Fluorescence | Aqueous, varying temp. | Varies | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, offers detailed insights into the structural organization of sodium cholate aggregates and its capacity for chiral recognition. The chemical shifts of specific nuclei within probe molecules, such as (R,S)-1,1′-binaphthyl-2,2′-diylhydrogenphosphate ((R,S)-BNDHP), are highly sensitive to the aggregation state of sodium cholate nih.govacs.orgnih.gov. Changes in these NMR signals with varying sodium cholate concentrations allow for the identification of aggregation stages, including the formation of primitive aggregates and primary micelles nih.govacs.orgnih.gov.

NMR data have confirmed that the formation of primary micelles is a prerequisite for sodium cholate to exhibit chiral recognition capabilities mdpi.com. Studies have identified distinct aggregation events for sodium cholate at approximately 7 mM and 14 mM, correlating with the formation of primitive structures (e.g., dimers) and stable primary micelles, respectively nih.govacs.orgnih.gov. Furthermore, NMR has been instrumental in understanding the stepwise aggregation of bile salts, revealing preliminary and secondary micelle formation researchgate.net. The spectral resolution of enantiomeric species in NMR is directly linked to the chiral separation performance observed in techniques like micellar electrokinetic capillary chromatography (MEKC) when using sodium cholate as a pseudostationary phase nih.govacs.orgnih.gov.

Table 4.1.2: Aggregation Concentrations of Sodium Cholate by NMR

| Aggregation Stage | Observed Concentration (mM) | Reference |

| Primitive Aggregate | 7 ± 1 | nih.govacs.orgnih.gov |

| Primary Micelle (CMC) | 14 ± 1 | nih.govacs.orgnih.gov |

| Secondary Aggregation | 50-60 | nih.govacs.orgnih.gov |

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating chiral phenomena, including the self-assembly of chiral molecules and their interactions with other chiral entities. Sodium cholate, while possessing inherent chirality due to its steroid structure, can participate in or induce chiral assembly when interacting with other chiral molecules. CD spectroscopy has been employed to study the chiral recognition capabilities of sodium deoxycholate (a related bile salt) and its interactions with chiral polymers like ARGO7 mdpi.comunimi.itresearchgate.net.

Studies utilizing CD have shown that changes in the CD spectra of sodium deoxycholate solutions, particularly in its gel phase, indicate chiral discrimination and conformational modifications of both the polymer and the bile salt mdpi.comunimi.itresearchgate.net. These spectral alterations are attributed to the formation of ordered chiral structures, such as ellipsoidal or rod-like micelles, driven by the specific interactions between the chiral components mdpi.comunimi.itresearchgate.net. Different pH conditions can lead to distinct aggregation behaviors of sodium deoxycholate, each manifesting unique CD patterns, which highlights the pH-dependent nature of its chiral assembly mdpi.comunimi.itresearchgate.net. While direct CD studies on sodium cholate's chiral assembly are less prevalent in the search results, its structural similarity to sodium deoxycholate suggests analogous behaviors could be probed.

Absorption spectroscopy is fundamental for characterizing the electronic transitions within molecules and materials. In the context of sodium cholate, absorption spectroscopy has been used to study its interaction with other materials, such as single-walled carbon nanotubes (SWCNTs). Absorption spectra of SWCNT-sodium cholate suspensions reveal characteristic electronic transitions (E₁₁, E₂₂, E₃₃) in the UV-Vis-NIR range, where sodium cholate acts as a dispersing agent researchgate.netresearchgate.net.

Infrared (IR) spectroscopy provides crucial information about the vibrational modes of molecules, offering insights into their functional groups and structural integrity. Sodium cholate, like other bile salts, exhibits characteristic IR absorption bands related to its steroid backbone and functional groups. Key vibrational modes include C-H stretching vibrations, typically observed in the region of 2930-2860 cm⁻¹, and the stretching vibrations of the carboxylate group (-COO⁻), often found around 1550-1560 cm⁻¹ researchgate.netresearchgate.netudel.edu. IR spectroscopy is valuable for confirming the presence and structural integrity of sodium cholate when it is part of complex formulations or when studying its chemical modifications researchgate.netresearchgate.net. For example, the C-O bond stretching and COO⁻ stretching vibrations are characteristic of the cholate structure researchgate.netresearchgate.net. X-ray absorption spectroscopy (XAS), particularly near-edge X-ray absorption fine structure (NEXAFS), has been employed in conjunction with microscopy to investigate the electronic structure of materials processed with sodium cholate, such as exfoliated graphite (B72142) flakes, identifying potential defects or doping states introduced during the exfoliation process beilstein-journals.orgbeilstein-journals.orgnih.gov.

Table 4.1.4: Characteristic IR Absorption Bands for Sodium Cholate

| Functional Group/Vibration | Approximate Wavenumber (cm⁻¹) | Assignment | Reference |

| C-H Stretching | 2930-2860 | Aliphatic C-H stretching | researchgate.netresearchgate.netudel.edu |

| COO⁻ Stretching | 1550-1560 | Asymmetric stretching of carboxylate anion | researchgate.netresearchgate.net |

| C-O Stretching | ~1042 | C-O bond stretching | researchgate.net |

Scattering Techniques for Aggregate Sizing and Structural Elucidation

Scattering techniques are indispensable for determining the size, shape, and distribution of aggregates formed by sodium cholate in solution.

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are complementary techniques used to characterize the size and aggregation behavior of molecules and particles in solution.

Dynamic Light Scattering (DLS): DLS measures the temporal fluctuations in the intensity of scattered light, which arise from the Brownian motion of particles. These fluctuations are analyzed to determine the diffusion coefficient of the scattering species. Using the Stokes-Einstein equation, the diffusion coefficient is converted into a hydrodynamic radius (Rh), providing information about the effective size of the aggregates unchainedlabs.comcoriolis-pharma.com. DLS is sensitive to particles in the nanometer to micrometer range and can reveal the presence of polydispersity (a distribution of sizes) within a sample unchainedlabs.comcoriolis-pharma.com.

Studies involving sodium cholate have utilized DLS to characterize mixed aggregates. For instance, in mixtures of soybean phosphatidylcholine (SPC) and sodium cholate, DLS measurements indicated that the average size of these mixed aggregates ranged from 100 to 200 nm nih.govresearchgate.net. In related bile salt systems, such as sodium deoxycholate (NaDC), DLS has shown that micellar aggregate sizes are influenced by factors like ionic strength, temperature, and pH. For NaDC, hydrodynamic radii (Rh) were found to follow the order NaDC > NaTDC > NaCDC, and lowering the pH of NaDC solutions led to a significant increase in apparent Rh, often resulting in a bimodal distribution near gelation points acs.orgacs.org.

Static Light Scattering (SLS): SLS measures the total intensity of light scattered by a sample at a given angle. With knowledge of the sample's concentration and refractive index increment, SLS can be used to determine the molar mass of scattering species and information about their size and shape unchainedlabs.com. SLS is also valuable for detecting aggregation phenomena over time or under varying conditions unchainedlabs.com. In the context of bile salt aggregates, SLS has been used to determine aggregation numbers. For example, the average aggregation number for sodium deoxycholate was reported to be approximately 10.5 at a concentration of 20 mM and 308.2 K, as determined by SLS bsb-muenchen.de. SLS has also been employed to study the transformation of phospholipid vesicles into mixed aggregates with sodium cholate, providing data on the size evolution during this process researchgate.netnih.gov.

Table 4.2.1: Hydrodynamic Radii (Rh) and Aggregate Sizes for Sodium Cholate Systems

| Technique | System/Mixture | Reported Size/Rh (nm) | Conditions | Reference |

| DLS | Phosphatidylcholine/Sodium Cholate mixed aggregates | 100-200 | Up to 40 mM NaChol | nih.govresearchgate.net |

| DLS | Sodium Deoxycholate (NaDC) micellar aggregates | Varies | pH, ionic strength, temperature dependent | acs.orgacs.org |

| SLS | Sodium Deoxycholate (NaDC) micellar aggregates | ~10.5 (aggregation number) | 20 mM, 308.2 K | bsb-muenchen.de |

| SLS/DLS | Phosphatidylcholine/Sodium Cholate mixed aggregates | 100-200 | Various concentrations | nih.gov |

List of Compounds Mentioned:

Sodium cholate (NaC)

Sodium deoxycholate (NaDC)

Sodium taurodeoxycholate (B1243834) (NaTDC)

Sodium chenodeoxycholate (NaCDC)

Sodium ursodeoxycholate (NaUDC)

(R,S)-1,1′-binaphthyl-2,2′-diylhydrogenphosphate ((R,S)-BNDHP)

ARGO7 isomers

Pyrene

Glycyl dipeptide

Soybean phosphatidylcholine (SPC)

Single-walled carbon nanotubes (SWCNTs)

Bisdemethoxycurcumin (BDMC)

Sodium dodecyl sulphate (SDS)

Tween-20

Tween-60

Tween-80

Lidocaine

Morphine hydrochloride

Cholesterol

Span® 60

Rutin

Calcein

Cu,Zn-superoxide dismutase (SOD)

Catalase (CAT)

Insulin

Paclitaxel (PTX)

Lauryl dimethylamine (B145610) oxide (LDAO)

HEGA10

Triton series

Small Angle X-ray Scattering (SAXS) for Nanoscale Structural Characterization of Micelles and Filaments

Small-Angle X-ray Scattering (SAXS) is a powerful technique employed to investigate the structural characteristics of molecules and their assemblies in solution, particularly at the nanoscale. For sodium cholate, SAXS is instrumental in elucidating the formation, size, shape, and concentration of its self-assembled structures, such as micelles and potentially filaments. Studies utilizing SAXS can reveal how the unique facial amphiphilic structure of bile salts, including sodium cholate, leads to distinct aggregation patterns compared to conventional detergents xenocs.comresearching.cnmdpi.comichem.mdosti.gov.

SAXS data analysis allows for the determination of parameters like the radius of gyration and the average micelle radius. For instance, investigations into sodium cholate micelles have reported an average radius of approximately 10.14 ± 0.01 Å in the concentration range of 25–100 mM osti.gov. Furthermore, SAXS can characterize the transitions between different aggregate phases and provide insights into the driving forces behind self-assembly, such as the balance between hydrophobic interactions and hydrogen bonding, which has been observed to reach an equilibrium around 20 mg/mL for sodium cholate researching.cn. In the context of more complex assemblies like tubules, SAXS has been used to infer the slow ordering of tubule walls and the adjustment of molecular packing during formation researchgate.net.

Chromatographic and Electrophoretic Applications Utilizing Sodium Cholate

Sodium cholate serves as a versatile component in various chromatographic and electrophoretic techniques, primarily due to its surfactant properties that enable the formation of micelles. These micelles act as a pseudo-stationary phase, facilitating the separation of analytes based on their differential partitioning between the aqueous and micellar phases. This application is particularly significant for separating hydrophobic or neutral molecules that are challenging to resolve using conventional capillary zone electrophoresis (CZE).

Micellar Electrokinetic Capillary Chromatography (MEKC) for Separation Science

Micellar Electrokinetic Capillary Chromatography (MEKC) is a highly effective separation technique where surfactants are added to the background electrolyte to form micelles. Sodium cholate, as a bile salt surfactant, has been extensively utilized in MEKC for the separation of a diverse range of compounds. Its ability to form stable micelles, often in conjunction with organic modifiers, allows for the resolution of molecules with varying degrees of hydrophobicity and chirality.

Research has demonstrated the successful application of sodium cholate in MEKC for separating:

Steroid hormones: Using 0.04 M sodium cholate with 20% methanol (B129727) in a phosphate (B84403) buffer (pH 7.4), several steroid hormones were resolved within approximately 9 minutes at 30 kV oup.com.

Nonprotein nitrogenous compounds (NPNs): Urea, uric acid, creatine, and creatinine (B1669602) have been separated using sodium cholate in a phosphate buffer (pH 7.4), with analysis times around 30 minutes at 30 kV scispace.comcapes.gov.br.

Retinoids: Retinal, retinol, and retinoic acid, which are highly hydrophobic, were successfully separated using sodium cholate within approximately 25 minutes nih.gov.

Antioxidants: A mixed micellar system containing 40 mM sodium cholate and 15 mM sodium dodecyl sulfate (B86663) (SDS), with 10% methanol and 10 mM borate (B1201080) buffer (pH 9.3), enabled the separation of nine common food antioxidants acs.org.

Corticosteroids and Flavanone (B1672756) Diastereomers: Sodium cholate, sometimes in combination with other surfactants like SDS, has been employed for the separation of complex mixtures of corticosteroids and flavanone diastereomers, leveraging its chiral recognition capabilities acs.orgbibliotekanauki.plnih.gov.

The effectiveness of sodium cholate in MEKC is often influenced by parameters such as its concentration, the pH of the buffer, the presence and concentration of organic modifiers, and the applied voltage. The critical micelle concentration (CMC) of sodium cholate, typically around 9-15 mM in aqueous solutions sigmaaldrich.comnih.gov, is a key factor in micelle formation and subsequent separation efficiency.

Table 1: Selected MEKC Separations Utilizing Sodium Cholate

| Analyte Class | Key Conditions | Typical Separation Time | Reference |

| Steroid Hormones | 0.04 M Sodium Cholate, 20% Methanol, Phosphate Buffer (pH 7.4), 30 kV | ~9 min | oup.com |

| NPNs (Urea, Uric Acid, etc.) | Sodium Cholate, Phosphate Buffer (pH 7.4), 30 kV | ~30 min | scispace.comcapes.gov.br |

| Retinoids (Retinal, Retinol) | Sodium Cholate | ~25 min | nih.gov |

| Antioxidants | 40 mM Sodium Cholate + 15 mM SDS, 10% Methanol, 10 mM Borate Buffer (pH 9.3) | Not specified | acs.org |

| Corticosteroids (Mixed System) | Mixed Sodium Cholate/SDS system, buffer (e.g., AMPSO), varying pH and concentrations | Not specified | acs.orgnih.gov |

| Flavanone Diastereomers | Sodium Cholate, buffer, organic solvent modifier | Not specified | bibliotekanauki.pl |

Microscopic Imaging of Supramolecular Assemblies

Microscopic imaging techniques are indispensable for directly visualizing the nanoscale and macroscale structures formed by sodium cholate and its derivatives. These methods provide visual confirmation and detailed morphological information about the self-assembled aggregates, complementing scattering and spectroscopic data.

Transmission Electron Microscopy (TEM) for Visualization of Nanofibers and Tubules

Transmission Electron Microscopy (TEM) offers high-resolution imaging capabilities, making it ideal for characterizing the morphology of sodium cholate's self-assembled nanostructures, such as nanofibers and tubules. TEM analyses have been crucial in understanding the templating capabilities of sodium cholate.

Studies involving metal-cholate complexes have visualized self-assembled nanofibers with diameters ranging from 20 to 120 nm, with a mean diameter of 66 nm for zinc-cholate systems pku.edu.cn. These nanofibers have been utilized as templates for the synthesis of inorganic nanotubes, such as zinc sulfide (B99878) nanotubes pku.edu.cn. In related research, sodium cholate has been used as a template for synthesizing blue light-emitting silver subnanoclusters, with TEM used to assess their size acs.org. Furthermore, TEM has revealed well-defined nanofibers in Eu³⁺-cholate hydrogels, with diameters ranging from 10 to 55 nm, which in turn served as templates for silica (B1680970) nanotubes with similar dimensions pku.edu.cn. In some instances, TEM has also visualized tubular structures formed by sodium cholate derivatives, though initial formations might appear as short, disordered tubules that elongate over time researchgate.net. TEM has also been used to characterize single-walled carbon nanotubes (SWNTs) dispersed by sodium cholate, showing individual SWNTs with diameters around 5.6 nm beilstein-journals.orgresearchgate.netnih.gov.

Table 2: TEM Characterization of Sodium Cholate Assemblies

| Structure/System | Morphology | Typical Dimensions (Diameter) | Associated System | Reference |

| Sodium Cholate dispersed SWNTs | Nanotubes | ~5.6 nm | Single-walled carbon nanotubes (SWNTs) | beilstein-journals.orgresearchgate.netnih.gov |

| Eu³⁺-cholate hydrogel | Nanofibers | 10-55 nm (avg. 25 nm) | Europium-cholate complexes | pku.edu.cn |

| Silica nanotubes templated by Eu³⁺-cholate | Nanotubes | 10-55 nm (avg. 27 nm) | Silica, templated by Eu³⁺-cholate nanofibers | pku.edu.cn |

| Zinc-cholate hydrogel | Nanofibers | 20-120 nm (mean 66 nm) | Zinc-cholate complexes | pku.edu.cn |

| Sodium cholate-templated Ag subnanoclusters | Subnanoclusters | Not specified | Silver | acs.org |

| Cholate derivative (e.g., Na-tbutPhC) | Nanofibers, Tubules | Not specified | Bile salt derivative | researchgate.net |

Optical Microscopy for Macro-Scale Aggregate Observation

Optical microscopy, including techniques like confocal laser scanning microscopy, is employed to observe the larger-scale self-assembled structures of sodium cholate, such as gels and vesicles. This method provides insights into the macroscopic behavior and phase transitions of these systems.

Optical microscopy has been used to observe the growth of tubules, noting that they can grow individually even at high concentrations researchgate.net. In studies of metal-cholate complexes, optical microscopy has aided in observing temperature-dependent morphology changes within gels rsc.org. For instance, in sodium cholate-metal gels, hollow nanotubes were observed at lower temperatures, transitioning to nanohelices at higher temperatures rsc.org. In mixed surfactant systems involving sodium cholate, optical microscopy has revealed large vesicles in Brownian motion, and at higher concentrations, smaller vesicles, tubular structures, and dispersion droplets scispace.com. Confocal microscopy has also been utilized to study the interaction of sodium cholate with lipid membranes in giant unilamellar vesicles (GUVs), observing endocytic morphological changes and the formation of lipid aggregates like buds and threads nih.gov. Furthermore, optical microscopy is valuable for observing birefringent patterns indicative of ordered structures in gels formed by bile salt derivatives core.ac.uk.

Synthesis, Chemical Modification, and Derivative Investigations

Synthetic Routes and Chemical Derivatization of Sodium Cholate (B1235396)

Sodium cholate is a primary bile acid salt, naturally synthesized in the liver from cholesterol through a complex enzymatic cascade. This biosynthesis involves multiple steps, including the saturation of the C5-C6 double bond of cholesterol, epimerization of the 3β-hydroxyl group, and hydroxylation at the C7 and C12 positions. The process culminates in the oxidative cleavage of the cholesterol side chain to form cholic acid, which is then typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933) and secreted as its sodium salt. frontiersin.org

Beyond its natural production, chemical derivatization of sodium cholate is a significant field of study, allowing for the creation of novel analogues with tailored properties. These modifications primarily target the three hydroxyl groups located at the C3, C7, and C12 positions of the steroidal skeleton, as well as the terminal carboxylic acid group of the side chain. scielo.org.mx

Key derivatization strategies include:

Esterification and Amidation: The carboxylic acid group is a common site for modification, readily forming esters and amides. This allows for the attachment of various molecular entities, which can alter the compound's polarity and its capacity for self-assembly.

Oxidation of Hydroxyl Groups: The hydroxyl groups can be selectively oxidized to form keto-derivatives. For instance, the C12 hydroxyl group of the methyl ester of cholic acid can be regioselectively oxidized to yield 3α,7α-dihydroxy-12-keto-5β-cholanic acid. frontiersin.org

Side Chain Modification: Multicomponent reactions, such as the Ugi four-component reaction (Ugi 4CR), have been employed to synthesize bile acid derivatives with modified side chains, expanding the structural diversity and potential applications of these molecules. scielo.org.mx

Alkylation: Novel methods for synthesizing alkylated bile acid derivatives have been developed. These include the selective oxidation of the starting bile acid, followed by a sequence of deprotonation, trapping, alkylation, deprotection, and reduction to yield the desired product. google.com

These synthetic modifications have generated a broad spectrum of sodium cholate analogues, which are instrumental in fields such as drug delivery and materials science. nih.govnih.gov

Design Principles for Modulating Self-Assembly Properties through Chemical Modification

The amphiphilic nature of sodium cholate, characterized by a hydrophobic steroid nucleus and a hydrophilic face with hydroxyl groups and a charged side chain, drives its self-assembly into micelles and other supramolecular structures in aqueous environments. nih.govnih.gov Chemical modification offers a precise means to control these self-assembly characteristics by fine-tuning the molecular interactions.

Core design principles for this modulation include:

Hydrophilic-Lipophilic Balance (HLB): The HLB is a critical determinant of self-assembly. The introduction of polar groups, such as additional hydroxyls, enhances hydrophilicity, while adding nonpolar moieties, like alkyl chains, increases hydrophobicity. nih.gov This balance influences the critical micelle concentration (CMC), with increased hydrophobicity generally leading to a lower CMC. nih.gov

Steric Factors: The introduction of bulky substituents can sterically hinder the packing of molecules, affecting the size and stability of the resulting aggregates. researchgate.net

Hydrogen Bonding: The hydroxyl groups are key to forming hydrogen bond networks that stabilize aggregates. Their modification, for example through esterification, alters these interactions and can dramatically change self-assembly behavior. nih.gov

Electrostatic Interactions: The negatively charged carboxylate group is crucial for the formation of micelles. Modifying this group, for instance by creating conjugates with cationic polymers like polyethylenimine, can introduce new electrostatic forces that influence aggregate formation, size, and surface charge. mdpi.com

Positional Isomerism: The location of a substituent on the steroid backbone significantly impacts self-assembly. A comparative study of C-3 and C-12 substituted bile salts revealed that while the nature of the substituent dictates the thermoresponsive behavior, its position and orientation determine the structure of the aggregates, leading to different morphologies such as pole-like structures versus twisted ribbons. uniroma1.it

Through the systematic application of these principles, researchers can design sodium cholate derivatives with customized self-assembly properties for advanced applications. For example, cholic acid-modified PAMAM dendrimers have been shown to self-assemble into dendritic multimolecular micelles that can encapsulate hydrophobic drugs. acs.orgnih.gov

Research on Structure-Activity Relationships in Sodium Cholate Analogues

The biological functions of sodium cholate and its derivatives are intrinsically linked to their three-dimensional structure. Structure-activity relationship (SAR) studies are pivotal in elucidating how specific chemical features govern the biological and physicochemical properties of these molecules.

Key findings from SAR research include:

Facial Amphiphilicity: The distinct hydrophobic (β-face) and hydrophilic (α-face) surfaces of the molecule are fundamental to its physiological roles, such as lipid solubilization. scielo.org.mx Altering this amphiphilicity by shifting the position of hydroxyl groups, for instance, can significantly modify the molecule's properties. rupress.org

Role of Hydroxyl Groups: The number, position, and stereochemistry of the hydroxyl groups are critical. For example, the hydrophobicity of natural bile acids increases in the order: cholic acid < chenodeoxycholic acid < deoxycholic acid < lithocholic acid, which corresponds to a decrease in the number of hydroxyl groups. nih.gov This hydrophobicity is inversely correlated with the CMC. nih.gov The orientation of these groups (α vs. β) also plays a crucial role; for example, shifting the three hydroxyl groups of cholic acid to the β-configuration drastically reduces the polarity difference between the two faces of the steroid. rupress.org